6-phenyl-1-azaspiro[3.3]heptane
Description
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Structure
3D Structure
Properties
CAS No. |
2028257-91-0 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
6-phenyl-1-azaspiro[3.3]heptane |
InChI |
InChI=1S/C12H15N/c1-2-4-10(5-3-1)11-8-12(9-11)6-7-13-12/h1-5,11,13H,6-9H2 |
InChI Key |
CLGPHFCKVJHPAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC12CC(C2)C3=CC=CC=C3 |
Purity |
95 |
Origin of Product |
United States |
Palladium Catalyzed Cross Coupling:modern Organic Synthesis Offers Powerful Tools for C C Bond Formation Via Cross Coupling Reactions. a Strategy Employing the Suzuki Miyaura Coupling Could Be Envisioned, Which Typically Involves the Reaction of an Organoboron Species with an Organohalide, Catalyzed by a Palladium Complex.wikipedia.orglibretexts.orgthis Approach Would Require a Precursor Such As N Protected 6 Bromo or 6 Iodo 1 Azaspiro 3.3 Heptane. the Reaction with Phenylboronic Acid in the Presence of a Suitable Palladium Catalyst and Base Would Furnish the 6 Phenyl Substituted Scaffold.wikipedia.orgresearchgate.netorganic Chemistry.orgthe General Mechanism for the Suzuki Reaction Involves Oxidative Addition of the Organohalide to the Pd 0 Catalyst, Followed by Transmetalation with the Boronic Acid and Reductive Elimination to Form the C C Bond and Regenerate the Catalyst.harvard.edu
Stereoselective Synthesis of Chiral 6-Phenyl-1-azaspiro[3.3]heptane Analogues
The creation of chiral centers with specific stereochemistry is paramount in drug discovery. For this compound, the carbon at the 6-position is a stereocenter, necessitating stereoselective synthetic methods to access single enantiomers.
Enantioselective Routes to Spiroazetidine Cores
While direct enantioselective routes to this compound are not described, significant progress has been made in the asymmetric synthesis of related spiroazetidine cores, which provides a framework for potential application.
One powerful strategy is asymmetric phase-transfer catalysis . For example, the enantioselective synthesis of spiro-3,2'-azetidine oxindoles has been achieved with high enantiomeric excess (er up to 2:98) through an intramolecular C-C bond formation. This reaction utilizes a chiral cation phase-transfer catalyst derived from a cinchona alkaloid to control the stereochemical outcome of the cyclization.
Another approach involves organocatalysis . Chiral Brønsted acids have been used to catalyze the enantioselective synthesis of 1-azaspiro cyclobutanones. This method relies on the generation of a chiral enamine intermediate, which then undergoes a rearrangement to provide spirocyclic ketones with excellent stereoselectivity (up to >99% ee, >20:1 dr). Such a chiral ketone, if developed for the 1-azaspiro[3.3]heptane system, would be an ideal precursor for the stereoselective addition of a phenyl group.
The table below summarizes representative results for the enantioselective synthesis of analogous spiroazetidine scaffolds, highlighting the potential of these methods.
| Catalyst Type | Scaffold | Key Transformation | ee/er | Yield |
| Chiral Phase-Transfer Catalyst | Spiro-3,2'-azetidine oxindole | Intramolecular Cyclization | up to 2:98 er | High |
| Chiral Brønsted Acid | Spiroindoline Cyclobutanone | Enamine Rearrangement | up to >99% ee | Good |
This table presents data from analogous systems to illustrate the potential efficacy of the described methods.
Diastereoselective Control in Phenyl Substitution
Once a chiral spiroazetidine scaffold is established or if a prochiral precursor is used, the diastereoselective introduction of the phenyl group becomes the critical step.
A highly diastereoselective method has been reported for the synthesis of 1-substituted 2-azaspiro[3.3]heptanes, which provides insight into achieving facial selectivity. rsc.org This method involves the addition of a cyclobutanecarboxylate (B8599542) anion to a chiral N-tert-butanesulfinyl imine (a Davis-Ellman imine). The chiral sulfinyl group directs the nucleophilic attack to one face of the imine, resulting in high diastereoselectivity (dr up to 98:2). rsc.org
Adapting this to the target molecule, one could envision the following scenarios:
Substrate Control: Starting with an enantiopure N-protected 1-azaspiro[3.3]heptan-6-one, reduction to the corresponding imine followed by the addition of a phenyl organometallic reagent could proceed with diastereoselectivity induced by the inherent chirality of the spirocyclic core.
Auxiliary Control: Similar to the reported method for the 2-aza isomer, a chiral auxiliary could be installed on the nitrogen of a 1-azaspiro[3.3]heptan-6-one precursor. rsc.org Conversion to an imine and subsequent reaction with a phenyl nucleophile would be directed by the auxiliary, which could then be removed.
Reagent Control: The use of a chiral organometallic reagent or a chiral catalyst in the addition of a phenyl group to a prochiral N-protected 1-azaspiro[3.3]heptan-6-imine could also induce diastereoselectivity.
The table below illustrates the high levels of diastereoselectivity that can be achieved in a related system using a chiral auxiliary approach.
| Substrate | Chiral Auxiliary | Reaction | Diastereomeric Ratio (dr) | Yield |
| Ethyl cyclobutanecarboxylate anion | N-tert-butanesulfinyl | Addition to imine | up to 98:2 | up to 90% |
This table is based on data for the synthesis of 1-substituted 2-azaspiro[3.3]heptanes and serves as a model for potential diastereoselective strategies. rsc.org
Spectroscopic Characterization and Structural Elucidation of 6 Phenyl 1 Azaspiro 3.3 Heptane
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR data for 6-phenyl-1-azaspiro[3.3]heptane is not available in the public domain. Consequently, a specific analysis of its proton and carbon NMR spectra, as well as two-dimensional NMR correlations, cannot be provided at this time.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum for this compound has not been published in the reviewed literature. Such a spectrum would be expected to show distinct signals for the protons of the phenyl group and the azaspiro[3.3]heptane core. The aromatic protons would likely appear in the range of 7.0-7.5 ppm. The protons on the cyclobutane (B1203170) rings adjacent to the nitrogen atom and the phenyl group would exhibit complex splitting patterns and chemical shifts influenced by their diastereotopic relationships and the anisotropic effects of the phenyl ring. Without experimental data, a precise assignment of chemical shifts and coupling constants is not possible.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Similarly, experimental ¹³C NMR data for this compound is not publicly available. A predicted spectrum would show signals for the six unique carbons of the phenyl group and the carbons of the spirocyclic core. The quaternary spirocyclic carbon would be a key feature, alongside the carbons of the azetidine (B1206935) and cyclobutane rings. The chemical shifts would provide insight into the electronic environment of each carbon atom within the molecule's three-dimensional structure.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Techniques (e.g., COSY, NOESY)
No 2D NMR studies, such as COSY (Correlation Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy), for this compound have been reported. COSY experiments would be instrumental in establishing proton-proton coupling networks within the spirocyclic framework, helping to assign the signals of the methylene (B1212753) groups. NOESY experiments would provide crucial information about the spatial proximity of protons, which would be invaluable for confirming the three-dimensional structure and the orientation of the phenyl group relative to the spiro[3.3]heptane core.
Mass Spectrometry (MS)
While experimental high-resolution mass spectrometry data is not available, predicted data regarding the compound's collision cross-section has been generated through computational methods.
High-Resolution Mass Spectrometry (HRMS)
No experimental High-Resolution Mass Spectrometry (HRMS) data for this compound has been found in the surveyed literature. HRMS would be essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion, typically with a precision of a few parts per million.
Predicted Collision Cross Section (CCS) Analysis
While experimental data is lacking, predicted Collision Cross Section (CCS) values have been calculated for various adducts of this compound. uni.lu CCS is a measure of the ion's size and shape in the gas phase and is an important parameter in ion mobility-mass spectrometry, which can aid in compound identification. The predicted CCS values, calculated using the CCSbase method, are presented in the table below. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 174.12773 | 129.2 |
| [M+Na]⁺ | 196.10967 | 134.1 |
| [M-H]⁻ | 172.11317 | 134.7 |
| [M+NH₄]⁺ | 191.15427 | 136.6 |
| [M+K]⁺ | 212.08361 | 136.1 |
| [M+H-H₂O]⁺ | 156.11771 | 114.6 |
| [M+HCOO]⁻ | 218.11865 | 146.0 |
| [M+CH₃COO]⁻ | 232.13430 | 189.8 |
| [M+Na-2H]⁻ | 194.09512 | 136.4 |
| [M]⁺ | 173.11990 | 141.2 |
| [M]⁻ | 173.12100 | 141.2 |
This table presents predicted data and is not based on experimental measurements.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. While a comprehensive, publicly available IR spectrum for this compound is not extensively documented in the literature, the expected characteristic absorption bands can be predicted based on its structural components.
The molecule consists of a phenyl group and a spirocyclic amine. The key functional groups and their anticipated IR absorption regions are outlined below:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Aliphatic) | Stretching | 3000-2850 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| C-N (Amine) | Stretching | 1250-1020 |
| N-H (Secondary Amine) | Stretching | 3500-3300 |
| N-H (Secondary Amine) | Bending | 1650-1580 |
This table represents predicted values based on standard infrared spectroscopy correlation charts. Actual experimental values may vary.
The aromatic C-H stretching vibrations are expected to appear at wavenumbers above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the azaspiro[3.3]heptane ring system would likely be observed just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the phenyl ring would be found in the 1600-1450 cm⁻¹ region. The C-N stretching of the amine group is anticipated in the fingerprint region. Furthermore, as a secondary amine, the N-H stretching and bending vibrations are expected to be present, providing key markers for the azaspirocyclic core. The precise positions of these peaks in an experimental spectrum would offer definitive confirmation of the compound's functional group composition.
X-ray Crystallography for Molecular Geometry and Stereochemistry
However, studies on analogous azaspiro[3.3]heptane derivatives offer valuable insights into the likely geometry of this compound. For instance, X-ray crystallographic analysis of related structures, such as 6-oxo-2-azaspiro[3.3]heptane, has been performed, revealing the conformational details of the spirocyclic system. researchgate.net These studies indicate that the two four-membered rings of the spiro[3.3]heptane core are not planar and adopt a puckered conformation.
| Parameter | Expected Value/Range |
| C-C (Aromatic) Bond Length | ~1.39 Å |
| C-C (Cyclobutane) Bond Length | ~1.55 Å |
| C-N (Azetidine) Bond Length | ~1.47 Å |
| C-C-C (Phenyl) Bond Angle | ~120° |
| C-C-C (Cyclobutane) Bond Angle | ~88-90° |
| C-N-C (Azetidine) Bond Angle | ~90° |
This table represents hypothetical values based on known crystal structures of similar compounds. Actual experimental values would need to be determined through X-ray diffraction analysis of a suitable single crystal of this compound.
Computational and Theoretical Studies on Azaspiro 3.3 Heptane Systems
Conformational Analysis and Energy Landscapes
The conformational flexibility of this compound is limited due to the rigid spirocyclic core. However, the orientation of the phenyl group relative to the azaspiro[3.3]heptane scaffold gives rise to different conformers with distinct energy levels. Computational methods are essential for mapping these energy landscapes and identifying the most stable conformations.
Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational behavior of this compound in different environments, such as in solution. nih.govnih.gov These simulations can reveal the accessible conformations and the transitions between them over time.
| Conformational Feature | Description | Predicted Behavior for this compound |
| Phenyl Group Rotation | Rotation around the C-C single bond connecting the phenyl group to the spirocycle. | The energy landscape will likely show distinct minima corresponding to staggered conformations that minimize steric clashes with the cyclobutane ring. The rotational barrier is expected to be relatively low. |
| Ring Puckering | The non-planar conformation of the cyclobutane rings. | The two cyclobutane rings will adopt puckered conformations to reduce torsional strain. |
| Nitrogen Inversion | Inversion of the lone pair on the nitrogen atom. | The energy barrier for nitrogen inversion in the azetidine ring is expected to be low, allowing for rapid interconversion between invertomers at room temperature. |
| Most Stable Conformer | The lowest energy conformation of the molecule. | The most stable conformer will likely have the phenyl group in a staggered orientation relative to the adjacent C-H bonds of the spirocycle to minimize steric hindrance. |
Computational Elucidation of Reaction Mechanisms
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and identify the most favorable route.
The synthesis of azaspiro[3.3]heptanes can be achieved through various synthetic routes, including cycloaddition reactions. rsc.org Computational studies of 1,3-dipolar cycloaddition reactions, for instance, have provided detailed insights into the concerted or stepwise nature of these transformations. researchgate.net Theoretical investigations into the reaction of phenyl radicals with other molecules have also shed light on the formation of new carbon-carbon bonds. rsc.orgresearchgate.net
For the synthesis of this compound, a plausible route could involve the reaction of a phenyl-substituted precursor with a suitable cyclobutane-forming reagent. DFT calculations can be employed to model the transition states of the key bond-forming steps, providing information on the activation energies and the stereochemical outcome of the reaction.
| Reaction Step | Computational Approach | Insights Gained |
| Reactant Association | Modeling the initial interaction between the reacting molecules. | Understanding the initial orientation and electronic interactions that lead to the reaction. |
| Transition State Search | Locating the highest energy point along the reaction coordinate. | Determining the activation energy, which is a key factor in the reaction rate. |
| Product Formation | Calculating the energy of the final product. | Determining the overall thermodynamics of the reaction (exothermic or endothermic). |
| Solvent Effects | Including the effect of the solvent in the calculations. | Providing a more realistic model of the reaction conditions. |
Molecular Modeling of Spirocyclic Scaffolds
The rigid, three-dimensional nature of the azaspiro[3.3]heptane scaffold makes it an attractive building block in medicinal chemistry. researchgate.netnih.govresearchgate.net Molecular modeling techniques are extensively used to design and evaluate novel drug candidates based on this scaffold.
The spiro[3.3]heptane core can serve as a bioisostere for other common ring systems in drug molecules, such as benzene (B151609) or piperidine (B6355638). nih.govresearchgate.netchemrxiv.orgresearchgate.net By replacing a flexible or planar moiety with the rigid azaspiro[3.3]heptane scaffold, it is possible to improve the binding affinity and selectivity of a drug for its target protein. Molecular dynamics simulations of phenyl-piperazine scaffolds have demonstrated their potential as inhibitors of biological targets. nih.gov
Docking studies can be used to predict how a molecule like this compound might bind to the active site of a target protein. nih.gov These studies provide valuable information about the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding and can guide the design of more potent analogs.
| Modeling Technique | Application to this compound | Expected Outcome |
| Molecular Docking | Predicting the binding mode and affinity to a target protein. | Identification of potential biological targets and key binding interactions. |
| Pharmacophore Modeling | Identifying the essential structural features for biological activity. | Guiding the design of new derivatives with improved activity. |
| 3D-QSAR | Correlating the three-dimensional structure with biological activity. | Developing predictive models for the activity of new analogs. u-tokyo.ac.jpnih.govnih.govresearchgate.netresearchgate.net |
| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex. | Understanding the stability of the complex and the role of flexibility in binding. |
In Silico Exploration of Chemical Space and Molecular Rigidity
The concept of "chemical space" refers to the vast number of possible molecules that could be synthesized. nih.gov In silico methods are crucial for navigating this space and identifying molecules with desired properties. Virtual libraries of azaspiro[3.3]heptane derivatives can be generated and screened computationally to prioritize candidates for synthesis and biological testing. spirochem.comnih.gov
The rigidity of the azaspiro[3.3]heptane scaffold is a key feature that can be exploited in drug design. researchgate.netresearchgate.net A rigid molecule has fewer accessible conformations, which can lead to a more favorable entropic contribution to binding affinity. Computational methods can be used to quantify the rigidity of a molecule and to design scaffolds with specific conformational constraints.
| Concept | Relevance to this compound | Computational Tools |
| Chemical Space Exploration | The design and evaluation of virtual libraries of derivatives. | Combinatorial library generation, high-throughput virtual screening. |
| Molecular Rigidity | The limited conformational freedom of the spirocyclic scaffold. | Conformational analysis, molecular dynamics simulations. |
| Physicochemical Properties | Prediction of properties like solubility, lipophilicity, and metabolic stability. | QSAR models, machine learning algorithms. nih.gov |
| Drug-Likeness | Assessing the potential of a molecule to be a successful drug. | Rule-of-five analysis, ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction. nih.gov |
6 Phenyl 1 Azaspiro 3.3 Heptane As a Versatile Chemical Building Block
Strategic Application as a Model Compound for Strained Ring Systems
Strained spiro-heterocycles (SSHs) have emerged as promising three-dimensional (3D) bioisosteres for their more conventional aromatic and non-spirocyclic counterparts in drug design. The inherent ring strain in compounds like 6-phenyl-1-azaspiro[3.3]heptane imparts distinct conformational rigidity and predictable vectorization of substituents, which can lead to enhanced target selectivity and improved drug-like properties. researchgate.net The spiro[3.3]heptane framework, in particular, has been a subject of interest due to its unique spatial arrangement of atoms.
The synthesis of various functionalized spiro[3.3]heptanes serves as a foundation for their application as building blocks in medicinal chemistry. For instance, the creation of fluorinated analogs of the spiro[3.3]heptane scaffold has been explored to introduce novel, non-flattened amino group-containing building blocks. These compounds are valuable due to their three-dimensional shape and the unique substitution patterns that fluorine can provide. enamine.net
Integration into Diversity-Oriented Synthesis Platforms
Diversity-oriented synthesis (DOS) aims to create structurally diverse small-molecule libraries to explore chemical space and identify novel bioactive compounds. The rigid and three-dimensional nature of the this compound scaffold makes it an excellent starting point for DOS. The presence of multiple functionalization points—the secondary amine and the phenyl ring—allows for the introduction of a wide array of chemical moieties, leading to a rapid expansion of molecular diversity.
The development of synthetic routes to access highly functionalized azaspiro[3.3]heptanes with multiple exit vectors is a key enabler for their use in DOS. nih.gov These synthetic strategies provide access to novel molecular modules that are significant for drug discovery and design. nih.gov For example, a concise synthesis of 2,6-diazaspiro[3.3]heptan-1-ones, which can be subsequently converted to 2,6-diazaspiro[3.3]heptanes, has been reported and is amenable to library production for combinatorial chemistry. thieme-connect.de
Design Principles for Introducing Molecular Complexity in Synthesis
The synthesis of complex molecules based on the this compound scaffold relies on strategic and often stereoselective chemical transformations. The inherent chirality of many substituted spiro[3.3]heptanes necessitates the development of asymmetric synthetic methods to access enantiomerically pure compounds.
One notable approach involves the highly diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to Davis-Ellman's imines. This methodology has been successfully employed for the preparation of enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes in an efficient three-step procedure. rsc.org Furthermore, practical and divergent synthetic approaches have been developed to create libraries of regio- and stereoisomers of spiro[3.3]heptane-based compounds, such as glutamic acid analogs. nih.gov These syntheses often involve key steps like the Tebbe olefination and modified Strecker reactions with chiral auxiliaries to control stereochemistry. nih.gov
The table below summarizes key synthetic intermediates and target compounds derived from the spiro[3.3]heptane scaffold, highlighting the versatility in achieving molecular complexity.
| Precursor/Intermediate | Key Reaction | Target Compound/Scaffold | Reference |
| Ethyl cyclobutanecarboxylate anions | Diastereoselective addition to Davis-Ellman's imines | Enantiomerically pure 1-substituted 2-azaspiro[3.3]heptanes | rsc.org |
| O-silylated 2-(hydroxymethyl)cyclobutanone (B2923102) derivative | Tebbe olefination, dichloroketene (B1203229) addition, Meinwald oxirane rearrangement | Regio- and stereoisomers of glutamic acid analogs on a spiro[3.3]heptane scaffold | nih.gov |
| 1-Benzyl-3-chloromethyl-azetidine-3-carboxylic acid phenylamide | Intramolecular cyclization | 6-Benzyl-2-phenyl-2,6-diazaspiro[3.3]heptan-1-one | thieme-connect.de |
| Endocyclic alkenes and Graf isocyanate (ClO₂S-NCO) | [2+2] cycloaddition followed by reduction | 1-Azaspiro[3.3]heptanes | nih.gov |
Exploiting the Spiro[3.3]heptane Core for Novel Scaffold Generation
The spiro[3.3]heptane core is not only a rigid support but also a versatile template for generating novel three-dimensional scaffolds. Its unique geometry, with non-collinear exit vectors for substituents, allows it to act as a saturated bioisostere for the phenyl ring. chemrxiv.orgnih.gov This has been demonstrated by incorporating the spiro[3.3]heptane core into the structures of known drugs, resulting in patent-free analogs with retained or even improved bioactivity. chemrxiv.org
Furthermore, the spiro[3.3]heptane framework can be considered a restricted surrogate for cyclohexane (B81311) derivatives. acs.org For example, specific stereoisomers of 1,6-disubstituted spiro[3.3]heptanes have been shown to be structurally similar to cis-1,4-disubstituted and trans-1,3-disubstituted cyclohexanes. acs.org This replacement can be advantageous for optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds in drug discovery. acs.org
The development of synthetic methods to access various heteroatom-containing spiro[3.3]heptanes, such as 2-oxa-6-azaspiro[3.3]heptane and 2,6-diazaspiro[3.3]heptane, further expands the repertoire of novel scaffolds available to medicinal chemists. nih.govresearchgate.netchemicalbook.com These heterocyclic spirocycles can serve as alternatives to less stable heteroatom-substituted cyclohexanes. nih.gov The table below showcases examples of how the spiro[3.3]heptane core has been utilized to generate novel scaffolds and bioisosteres.
| Original Scaffold | Spiro[3.3]heptane-based Analog | Application/Significance | Reference |
| Phenyl ring | Spiro[3.3]heptane | Saturated, non-collinear bioisostere for mono-, meta-, and para-substituted phenyl rings in drugs. chemrxiv.org | chemrxiv.orgnih.gov |
| Piperidine (B6355638) | 1-Azaspiro[3.3]heptane | Bioisostere for piperidine in bioactive compounds. nih.gov | nih.govmedchemexpress.com |
| cis-1,4-Disubstituted cyclohexane | (1S,4r,6R)- and (1R,4r,6S)-1,6-disubstituted spiro[3.3]heptanes | Restricted surrogates for optimizing ADME properties. acs.org | acs.org |
| trans-1,3-Disubstituted cyclohexane | (1S,4s,6R)- and (1R,4s,6S)-1,6-disubstituted spiro[3.3]heptanes | Restricted surrogates for optimizing ADME properties. acs.org | acs.org |
| 1,3-Heteroatom-substituted cyclohexanes | Heterocyclic spiro[3.3]heptanes | More stable alternatives for use in drug discovery. nih.gov | nih.gov |
Bioisosteric Relationships and Structural Design Paradigms
6-Phenyl-1-azaspiro[3.3]heptane as a Conformational Mimetic
The 1-azaspiro[3.3]heptane core is recognized as a valuable bioisostere of piperidine (B6355638). researchgate.netresearchgate.netnih.govscienceopen.com Its rigid spirocyclic nature locks the geometry of the molecule, offering a conformationally constrained scaffold. This is in stark contrast to the more flexible piperidine ring, which can adopt multiple chair and boat conformations. The introduction of a phenyl group at the 6-position further defines the spatial arrangement of the molecule, creating a specific three-dimensional pharmacophore that can be tailored for precise interactions with biological targets.
The spirocyclic system in this compound imparts a distinct topology where the exit vectors from the core are held in a more defined orientation compared to a simple substituted piperidine. This conformational restriction can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The fixed orientation of the phenyl group relative to the azetidine (B1206935) ring provides a rigid framework for presenting the aromatic moiety to a binding pocket.
Comparative Analysis with Conventional Saturated Heterocyclic Bioisosteres
Conventional saturated heterocycles such as piperidine, piperazine, and morpholine (B109124) are ubiquitous in drug discovery. researchgate.net However, their conformational flexibility can sometimes be a drawback. The 1-azaspiro[3.3]heptane moiety and its derivatives offer a rigid alternative. researchgate.netresearchgate.net
| Property | 1-Azaspiro[3.3]heptane | Piperidine | Piperazine | Morpholine |
| Conformational Flexibility | Rigid | Flexible | Flexible | Flexible |
| Key Structural Feature | Spirocyclic | Monocyclic | Monocyclic, two N atoms | Monocyclic, O and N atoms |
| Nitrogen Basicity (pKa) | Generally higher than corresponding piperazines/morpholines due to reduced inductive withdrawal. nih.gov | Varies with substitution | Two basic centers | Less basic due to oxygen's electron-withdrawing effect |
| Lipophilicity (LogD) | Can be lower than piperidine/piperazine analogues, despite the addition of a carbon atom, due to increased basicity and altered shape. nih.gov | Varies | Generally hydrophilic | Generally hydrophilic |
The replacement of a piperidine ring with a 1-azaspiro[3.3]heptane scaffold has been shown to yield compounds with retained or even enhanced biological activity, as exemplified by the development of a patent-free analogue of the anesthetic bupivacaine. researchgate.netresearchgate.netnih.govscienceopen.com In the case of this compound, a direct comparison would be with 4-phenylpiperidine. While both present a phenyl group and a basic nitrogen, the spatial relationship and the rigidity of the scaffold are markedly different.
Influence of Spirocyclic Rigidity on Molecular Recognition and Ligand Design
The rigidity of the spiro[3.3]heptane framework is a key determinant in its interaction with biological macromolecules. This rigidity can lead to enhanced target selectivity, as the molecule is less likely to adopt conformations that fit into off-target binding sites. The well-defined three-dimensional structure of this compound can be exploited to design ligands with a precise fit for a specific receptor pocket, a crucial aspect of modern drug discovery. princeton.edu
The spirocyclic core also influences the metabolic stability of a molecule. The quaternary spirocenter can shield adjacent bonds from metabolic enzymes, potentially leading to a longer half-life in the body. This is a significant advantage over more flexible aliphatic rings which can be more susceptible to metabolic degradation. researchgate.net
Modulating Molecular Shape and Three-Dimensional Character for Enhanced Design
The quest for molecules with greater three-dimensional (3D) character is a current trend in medicinal chemistry, aimed at moving away from the "flatland" of aromatic and sp2-hybridized systems. Spirocyclic scaffolds like 1-azaspiro[3.3]heptane are prime examples of how to introduce 3D complexity into a molecule. researchgate.net The phenyl group in this compound adds to this by projecting out from the rigid core, creating a defined vector for interaction.
The non-collinear arrangement of substituents on the spiro[3.3]heptane core offers a different design paradigm compared to, for example, a para-substituted phenyl ring where the exit vectors are collinear. chemrxiv.org This allows for the exploration of different regions of chemical space and the potential to engage with binding sites in novel ways. The ability to functionalize the 1-azaspiro[3.3]heptane core at various positions provides a platform for creating a diverse range of molecular shapes, further enhancing the utility of this scaffold in drug design. nih.gov
Q & A
Q. Basic Techniques
- NMR Spectroscopy : and NMR (e.g., δ 7.49–7.07 ppm for aromatic protons in diazaspiro derivatives) resolve substituent positions and ring conformations .
- Chiral HPLC : Separates enantiomers, critical for asymmetric synthesis validation.
Q. Advanced Analysis
- X-ray Crystallography : Determines absolute configuration, as seen in spirocyclic analogs with tert-butylsulfinyl groups .
- Optical Rotation : Measures enantiomeric excess (e.g., for (S)-configured derivatives) .
What strategies are effective in optimizing synthetic yields for spirocyclic compounds like this compound?
Q. Methodological Framework
- Temperature Control : Lowering reaction temperatures minimizes side reactions (e.g., epimerization in acid-sensitive intermediates) .
- Solvent Optimization : Polar aprotic solvents (e.g., dioxane) enhance cyclization efficiency .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for aryl amination) improve regioselectivity in diazaspiro systems .
Case Study
The synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane achieved 87% yield by replacing traditional routes with hydroxide-mediated alkylation , avoiding costly intermediates .
How can structure-activity relationship (SAR) studies be designed for this compound derivatives?
Q. Basic SAR Design
Q. Advanced Comparative Analysis
| Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Moderate | Yes | Yes |
| 2-Benzyl-2,6-diazaspiro[3.3]heptane | High | Moderate | Yes |
| 2-Methyl-2,6-diazaspiro[3.3]heptane | Low | No | No |
Source: Adapted from biological activity comparisons in .
What computational approaches are used to predict the bioactivity of this compound?
Q. Basic Modeling
Q. Advanced Simulations
- Molecular Dynamics (MD) : Analyzes conformational stability of the spirocyclic core in aqueous vs. lipid environments .
- InChI Key-Based Databases : Leverage PubChem data (e.g., InChI=1S/C6H10FN…) for virtual screening .
How to address discrepancies in reported biological activities of similar azaspiro compounds?
Q. Basic Troubleshooting
Q. Advanced Meta-Analysis
- Controlled SAR Comparisons : Isolate structural variables (e.g., 6-fluoro vs. 6-bromo substitution) using matched molecular pairs .
- Mechanistic Profiling : Use enzyme kinetics (e.g., for receptor binding) to resolve conflicting activity reports .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced Process Chemistry
- Byproduct Management : Optimize distillation or crystallization steps to remove brominated byproducts .
- Cost-Effective Intermediates : Replace expensive reagents (e.g., tribromoneopentyl alcohol) with commercially available alternatives .
Case Study
A 100 g-scale synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane achieved 72% yield via Schotten–Baumann ring closure , demonstrating feasibility for industrial translation .
How can researchers validate the role of spirocyclic rigidity in modulating bioactivity?
Q. Advanced Biophysical Methods
- X-ray Diffraction : Compare bond angles and torsional strain in spiro vs. non-spiro analogs .
- NMR Relaxation Studies : Measure rotational correlation times to assess conformational flexibility .
Key Finding
Spirocyclic derivatives exhibit enhanced receptor binding due to restricted rotation, as shown in 2-azaspiro[3.3]heptane’s improved affinity over piperidine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
